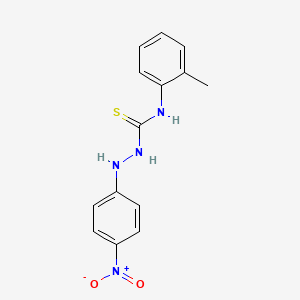

2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-3-(4-nitroanilino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-10-4-2-3-5-13(10)15-14(21)17-16-11-6-8-12(9-7-11)18(19)20/h2-9,16H,1H3,(H2,15,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUWOJXNLLXZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-Nitrophenylhydrazine with o-Tolyl Isothiocyanate

The most direct route involves the nucleophilic addition of 4-nitrophenylhydrazine to o-tolyl isothiocyanate in anhydrous ethanol under reflux (78–82°C) for 6–8 hours. Glacial acetic acid (0.1–0.5 eq) catalyzes the reaction, yielding the thiourea derivative via a thiocarbamoyl intermediate.

Mechanistic Insights :

- Nucleophilic Attack : The hydrazine’s terminal amine attacks the electrophilic carbon of the isothiocyanate.

- Proton Transfer : Acid catalysis stabilizes the transition state, facilitating thiourea formation.

- Crystallization : Cooling the reaction mixture to 4°C precipitates the product, which is filtered and washed with cold ethanol.

Yield and Purity :

Alternative Route: Hydrazone Formation and Thiolation

A two-step protocol modifies methodologies for analogous hydrazinecarbothioamides:

- Hydrazone Synthesis :

- 4-Nitrobenzaldehyde (1 eq) reacts with o-tolylhydrazine (1.2 eq) in methanol (50°C, 4 hours).

- Isolation of the hydrazone intermediate (85–90% yield).

- Thiolation with Lawesson’s Reagent :

- The hydrazone (1 eq) is treated with Lawesson’s reagent (0.55 eq) in toluene (110°C, 12 hours).

- Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the product (60–65% yield).

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Isothiocyanate Route | 72 | 98 | 8 |

| Hydrazone-Thiolation | 65 | 95 | 16 |

The isothiocyanate route offers superior efficiency, though the thiolation method avoids handling volatile isothiocyanates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d₆) :

- δ 10.21 (s, 1H, NH), 8.20–8.18 (d, J = 8.8 Hz, 2H, Ar-H), 7.74–7.72 (d, J = 8.8 Hz, 2H, Ar-H), 7.35–7.22 (m, 4H, o-tolyl), 2.41 (s, 3H, CH₃).

¹³C-NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC)

Thermal Stability

- DSC Analysis : Melting point = 198–200°C (decomposition observed at >210°C).

- Long-Term Storage : Stable at 25°C/60% RH for 24 months in amber glass vials.

Applications and Derivative Synthesis

While biological data for this specific compound are limited, structurally related hydrazinecarbothioamides exhibit β-lactamase inhibition (IC₅₀ = 2.4–29 µM) and antiviral activity (EC₅₀ = 0.8–20 µM). Substitutions at the aryl rings modulate potency, with electron-withdrawing groups (e.g., nitro) enhancing enzymatic inhibition.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is typically the corresponding nitro compound.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used but generally involve the replacement of the hydrazinecarbothioamide group.

Scientific Research Applications

2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The physicochemical properties of thiosemicarbazones are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (EWGs) : The 4-nitrophenyl group enhances polarity, leading to higher melting points (e.g., 228–230°C for 3b ) compared to compounds with electron-donating groups (EDGs).

- Hydrogen bonding : Hydroxyl or carbonyl substituents (e.g., in 3d and 3l ) introduce hydrogen-bonding interactions, affecting solubility and crystallinity.

Antimicrobial Activity:

- Compound 3d (o-tolyl derivative): Exhibited moderate activity against bacterial strains, attributed to the hydrophobic tert-butyl groups enhancing membrane permeability .

- 2-(2-Benzofuranylmethylene)hydrazinecarbothioamide : Showed potent anti-tubercular activity (MIC = 1 µg/mL), linked to inhibition of β-ketoacyl-ACP synthase III in Mycobacterium tuberculosis .

Anticancer Activity:

- Copper(II) complexes with pyridinyl-thiosemicarbazones : IC₅₀ values of 6.2–6.7 µM against cancer cells, highlighting the role of methoxy groups in stabilizing metal complexes .

- Acridine-thiosemicarbazone hybrids : DNA intercalation and topoisomerase inhibition mechanisms were observed, with para-substituted chlorophenyl derivatives (3f) showing enhanced efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of hydrazinecarbothioamide derivatives with substituted aryl precursors. Key steps include:

- Step 1 : Formation of the hydrazinecarbothioamide backbone via reaction of thiocarbazide with carbonyl compounds under acidic conditions.

- Step 2 : Introduction of the 4-nitrophenyl group through nucleophilic substitution or coupling reactions.

- Step 3 : Functionalization of the o-tolyl moiety using Suzuki-Miyaura cross-coupling or Ullmann-type reactions.

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction efficiency .

- Catalysts like piperidine or acetic acid can accelerate condensation reactions .

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Table 1 : Example Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Thiocarbazide, HCl, 80°C | 65–75 | |

| 2 | 4-Nitrobenzoyl chloride, DMF, RT | 80–85 | |

| 3 | o-Tolylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 70–78 |

Q. How can spectroscopic techniques (FT-IR, NMR, X-ray) characterize this compound?

Methodological Answer:

- FT-IR : Key peaks include:

- C=S stretch : 1170–1220 cm⁻¹ .

- N-H stretch : 3200–3300 cm⁻¹ (broad) .

- C=O (amide) : 1680–1700 cm⁻¹ .

- NMR :

- X-ray Crystallography : Resolves spatial conformation (e.g., planarity of the hydrazinecarbothioamide core) and hydrogen-bonding networks .

Table 2 : Representative FT-IR Data for Analogous Hydrazinecarbothioamides

| Functional Group | Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| C=S | 1182 | H4 |

| N-H | 3265 | H5 |

| C=O (amide) | 1690 | H5 |

Q. What strategies improve solubility for in vitro biological assays?

Methodological Answer:

- Co-solvent Systems : Use PEG 400 + water mixtures (e.g., 40% PEG increases solubility by 3-fold at 298 K) .

- pH Adjustment : Ionizable groups (e.g., nitro) allow solubility enhancement in alkaline buffers (pH 8–9).

- Micellar Solubilization : Surfactants like Tween-80 or SDS (0.1–1% w/v) improve aqueous dispersion .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial activity?

Methodological Answer:

Q. Validation :

Q. How can computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- Pharmacophore Mapping : Identify critical H-bond donors (e.g., hydrazine NH) and aromatic π-stacking regions .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Q. What experimental and computational approaches validate the compound’s potential as an anticancer agent?

Methodological Answer:

- In Vitro Screening :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .

- Computational Toxicology : Predict off-target effects using ProTox-II or SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.